2-methylbenzene-1-sulfonoimidamide

Antibacterial Cytotoxicity Bioisosteres

Researchers often find that replacing a sulfonamide group with a sulfonimidamide can significantly improve a lead compound's activity and solubility, but sourcing these specific building blocks is a frequent bottleneck. 2-Methylbenzene-1-sulfonoimidamide directly solves this by offering a ready-to-use scaffold for your medicinal chemistry programs. - Achieve superior antibacterial profiles; this sulfonimidamide bioisostere has demonstrated improved activity and reduced cytotoxicity compared to traditional sulfonamides. - Access a key intermediate for developing NLRP3 inflammasome inhibitors, a target validated by clinical-stage compounds. - Leverage the chiral sulfur center for enantioselective synthesis, creating novel IP-positioning opportunities.

Molecular Formula C7H10N2OS
Molecular Weight 170.2
CAS No. 2624134-63-8
Cat. No. B6180273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methylbenzene-1-sulfonoimidamide
CAS2624134-63-8
Molecular FormulaC7H10N2OS
Molecular Weight170.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylbenzene-1-sulfonoimidamide (CAS 2624134-63-8) – Sulfonimidamide Core Properties and Sourcing Overview


2-Methylbenzene-1-sulfonoimidamide (CAS 2624134-63-8) is an organosulfur compound belonging to the sulfonimidamide class, characterized by a sulfonyl group attached to an imidamide moiety . With a molecular formula of C7H10N2OS and a molecular weight of 170.23 g/mol , it features a methyl-substituted benzene ring that provides a specific steric and electronic environment for synthetic transformations . Sulfonimidamides are increasingly recognized as valuable bioisosteres of sulfonamides in medicinal chemistry due to their distinct physicochemical profiles and emerging biological activities [1].

Why Generic Sulfonamide Substitution Fails: 2-Methylbenzene-1-sulfonoimidamide Differentiation


In-class substitution of sulfonimidamides with generic sulfonamides or alternative aza-sulfur derivatives is not straightforward due to fundamental differences in physicochemical and biological behavior. Sulfonimidamides, including 2-methylbenzene-1-sulfonoimidamide, act as bioisosteres of sulfonamides but exhibit distinct properties: replacing a sulfonamide with a sulfonimidamide has been shown to improve antibacterial activity, reduce cytotoxicity, and decrease lipophilicity while increasing aqueous solubility [1]. Furthermore, the sulfonimidamide motif introduces stereogenicity at sulfur, enabling enantioselective transformations that are inaccessible with achiral sulfonamides [2]. These differentiated properties preclude simple generic substitution and necessitate compound-specific evaluation for procurement and application.

Quantitative Evidence Guide: 2-Methylbenzene-1-sulfonoimidamide Differentiation Data


Bioisosteric Replacement: Sulfonimidamide vs. Sulfonamide – Antibacterial Activity and Cytotoxicity

Replacing a sulfonamide with a sulfonimidamide in oligopeptide signal peptidase inhibitors led to improved antibacterial properties and decreased cytotoxicity. Specifically, sulfonimidamide-containing analogs exhibited antibacterial activity while the corresponding sulfonamide isostere and non-cationic analogs were completely inactive [1]. Additionally, the sulfonimidamide replacement resulted in reduced hemolysis and lower cytotoxicity compared to sulfonamide-containing counterparts [2].

Antibacterial Cytotoxicity Bioisosteres

Physicochemical Profile Differentiation: Lipophilicity and Solubility Advantages

In a proof-of-concept study using γ-secretase inhibitors, sulfonimidamide-containing compounds demonstrated decreased lipophilicity (average ΔlogD = -0.5 to -1.0) and increased aqueous solubility compared to their sulfonamide counterparts [1]. Plasma protein binding was also reduced in sulfonimidamide analogs, a favorable attribute for free drug concentration and efficacy .

Physicochemical properties Lipophilicity Solubility

N-Trifluoromethylthiolated Sulfonimidamides: Antimycobacterial Activity and Cytotoxicity Quantification

N-trifluoromethylthiolated sulfonimidamide derivatives were evaluated for antimycobacterial activity. Compounds 13 and 15 exhibited MIC values of 4-8 μg/mL against Mycobacterium tuberculosis, comparable to the first-line antibiotic ethambutol [1]. Cytotoxicity in HepG2 cells showed IC50 values of 15 μg/mL (compound 13) and 65 μg/mL (compound 15) [2]. Matched pair analysis identified the trifluoromethylthio moiety as responsible for both activities, providing a clear structure-activity relationship [1].

Antimycobacterial Cytotoxicity SAR

Sulfonimidamide NLRP3 Inflammasome Inhibitors: Preclinical Potency and Development Status

Sulfonimidamide-containing compounds have been disclosed as potent NLRP3 inflammasome inhibitors. DFV890, a sulfonimidamide-based clinical candidate, demonstrates the translational potential of this scaffold in treating inflammatory diseases [1]. Novartis patent WO2020154499A1 claims a broad series of sulfonimidamide compounds with NLRP3 inhibitory activity, highlighting the scaffold's suitability for targeting this inflammasome pathway [2].

NLRP3 inflammasome Inhibitor Preclinical

High-Impact Research and Industrial Applications for 2-Methylbenzene-1-sulfonoimidamide


Medicinal Chemistry: Bioisosteric Replacement of Sulfonamides

Utilize 2-methylbenzene-1-sulfonoimidamide as a sulfonamide bioisostere in lead optimization campaigns to improve antibacterial activity and reduce cytotoxicity, as demonstrated by head-to-head comparisons where sulfonimidamide analogs showed superior profiles [1]. The methyl substitution provides a defined steric environment that can be leveraged for structure-activity relationship studies and selective target engagement [2].

Anti-Infective Drug Discovery: Antimycobacterial and Antibacterial Screening

Employ 2-methylbenzene-1-sulfonoimidamide as a core scaffold for developing novel antimycobacterial agents. N-functionalized sulfonimidamides have demonstrated MIC values comparable to ethambutol against M. tuberculosis, establishing a benchmark for further optimization [1]. The compound's sulfonimidamide core can be derivatized with trifluoromethylthio or other groups to modulate activity and cytotoxicity [2].

Inflammation Research: NLRP3 Inflammasome Inhibitor Development

Leverage 2-methylbenzene-1-sulfonoimidamide as a starting point for synthesizing NLRP3 inflammasome inhibitors, a validated target for autoimmune and inflammatory diseases. The sulfonimidamide scaffold is featured in clinical-stage compounds like DFV890 and is broadly claimed in Novartis patent WO2020154499A1, indicating strong pharmaceutical industry interest [1].

Chemical Biology and Synthetic Methodology Development

Apply 2-methylbenzene-1-sulfonoimidamide in the development of enantioselective synthetic methods. The sulfonimidamide sulfur atom is stereogenic, enabling asymmetric desymmetrization and acylation reactions that yield enantioenriched products with potential as chiral pharmacophores [1]. The methyl substituent on the phenyl ring influences enantioselectivity outcomes, as demonstrated in comparative studies with other aryl-substituted sulfonimidamides [2].

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